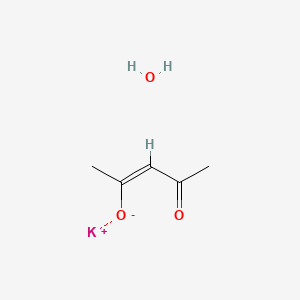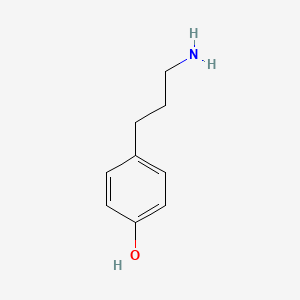
4-(3-Aminopropyl)phenol
Übersicht
Beschreibung
4-(3-Aminopropyl)phenol, also known as AKOS 90969, RARECHEM AL BW 0377, this compound HCl, and this compound hydrobromide, is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 24 bonds in total, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
This compound has a molecular weight of 151.21 g/mol, an exact mass of 151.099716, a PSA of 46.2, an XLogP3 of 1.09, a density of 1.1±0.1 g/cm3, a melting point of 103 °C, a boiling point of 288.4±23.0 °C at 760 mmHg, and a flash point of 128.2±22.6 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications :
- 4-(3-Aminopyridin-2-ylamino)phenol is an intermediate in the synthesis of potential antitumor agents like ABT-751. Reduction methods involving sodium sulfide in aqueous media are used for its synthesis, highlighting its importance in medicinal chemistry (Cao et al., 2011).
- 4-Aminophenol derivatives have been synthesized and evaluated for antimicrobial and antidiabetic activities, showing significant inhibition effects. These studies suggest their potential as therapeutic agents (Rafique et al., 2022).
Detection and Monitoring :
- 4-Aminophenol compounds are used in spectrophotometric assays for phenolic compounds. The sensitivity and specificity of these methods are crucial for environmental monitoring and analysis (Fiamegos et al., 2000).
- Techniques involving 4-aminoantipyrine are applied for the colorimetric detection of phenolic compounds released from plastic ware, highlighting its application in food safety and environmental health (Ishiwata et al., 1990).
Chemical Analysis and Environmental Applications :
- The degradation of phenol and chlorophenol by Pseudomonas sp. involves metabolic profiling to understand the biodegradation of mixed phenolic compounds, an essential aspect of environmental remediation (Liu et al., 2014).
- Electrochemical oxidation of 4-amino phenol is studied for the synthesis of organosulfur compounds, demonstrating its role in developing new electrochemical methods for environmental and analytical chemistry (Amani & Torabi, 2021).
Catalytic and Enzymatic Reactions :
- Immobilized horseradish peroxidase on 3-aminopropyl-functionalized silica has been used in membraneless electrochemical reactors for the conversion of phenol, demonstrating the potential of enzyme-catalyzed reactions in environmental applications (Cho et al., 2008).
- 3-Aminopropyl silica gel catalyzes the acetylation of alcohols and phenols, showing the versatility of aminopropyl-functionalized materials in organic synthesis (Mahdavi et al., 2009)
Safety and Hazards
4-(3-Aminopropyl)phenol is classified as a warning under GHS classification. It causes skin irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Wirkmechanismus
Mode of Action
Phenolic compounds, in general, are known for their antioxidant activity and can interact with reactive oxygen species . They can also inactivate essential enzymes, react with cell membranes, or alter the function of genetic material . .
Biochemical Pathways
Phenolic compounds are involved in various biochemical pathways, including the shikimate and acetate-malonate pathways . They can lead to the formation of various structures such as phenylpropanoids and flavonoids . .
Result of Action
As a phenolic compound, it may exhibit antioxidant activity and interact with reactive oxygen species . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-(3-Aminopropyl)phenol is not well-understood. Factors such as pH, temperature, and presence of other compounds could potentially affect its action. Specific studies investigating these factors are currently lacking .
Eigenschaften
IUPAC Name |
4-(3-aminopropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMHLIHHQUOOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57400-89-2 | |
| Record name | 4-(3-Aminopropyl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

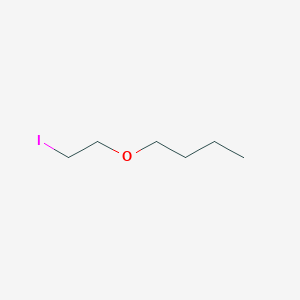



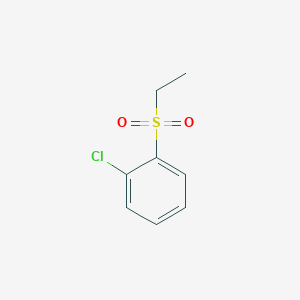
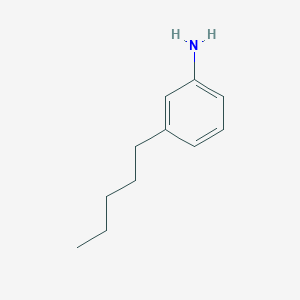
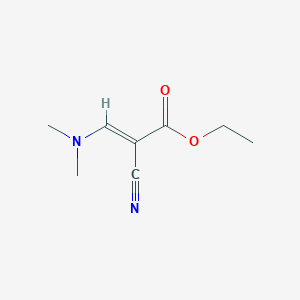




![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)
